molecular formula C25H27N9 B611560 UM171 CAS No. 1448724-09-1


Cat. No. B611560
M. Wt: 453.55
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.


UM171, a pyrimido-indole derivative, is a potent small molecule used in scientific research to expand hematopoietic progenitors (HPs) derived from human pluripotent stem cells (hPSCs). This expansion is vital for advancing hPSC technologies for blood transfusion, immunotherapy, and transplantation[].

In cultures with hematopoietic stem cell (HSC) expansion conditions, UM171 predominantly expands HPs with a CD34+CD41a^{lo}CD45+ phenotype, which are rich in granulocytic progenitors (G-CFCs). Conversely, in lymphoid cultures, it selectively expands CD34+CD45+CD7+ lymphoid progenitors with natural killer (NK) cell potential. This results in a significant increase in NK cell output[].

UM171's mechanism of action is to upregulate the expression of PROCR, which plays a role in HSC retention in bone marrow. Unlike the HSC expansion molecule SR1, which acts primarily through inhibition of the aryl hydrocarbon receptor (AHR), UM171 does not affect AHR-associated pathways. In hPSC-derived HP cultures, UM171 not only decreases apoptosis but also increases the number of cycling CD34+CD45+ cells[].

Furthermore, UM171 and SR1 differ in their effects on hematopoiesis from hPSCs. UM171 is more effective than SR1 in expanding NK cells and is particularly potent in enhancing the production of G-CFCs with a CD34+CD41a^{lo}CD45+ phenotype, characteristic of early embryonic blood progenitors[].

UM171's ability to selectively expand specific types of hematopoietic progenitors makes it a critical component in the development of scalable blood cell manufacturing protocols from hPSCs for clinical applications[].

Synthesis Method Details

Design of the Synthesis Pathway
The synthesis of UM171 involves the coupling of a pyrimidine core with a triazole moiety through a linker. The pyrimidine core is synthesized through a multistep process involving the reaction of 4-chloropyrimidine with various reagents to form the desired product. The triazole moiety is synthesized through the reaction of an alkyne and an azide in the presence of a copper catalyst. The linker is synthesized through the reaction of a carboxylic acid and an amine. The final step involves the coupling of the pyrimidine core, triazole moiety, and linker to form UM171.

Starting Materials
4-chloropyrimidine, various reagents (e.g. sodium hydride, potassium carbonate, etc.), alkyne, azide, copper catalyst, carboxylic acid, amine

Reaction 1: Synthesis of pyrimidine core, 4-chloropyrimidine + reagent 1 -> intermediate 1, Intermediate 1 + reagent 2 -> intermediate 2, Intermediate 2 + reagent 3 -> intermediate 3, Intermediate 3 + reagent 4 -> pyrimidine core, Reaction 2: Synthesis of triazole moiety, Alkyne + azide + copper catalyst -> triazole moiety, Reaction 3: Synthesis of linker, Carboxylic acid + amine -> linker, Reaction 4: Coupling of pyrimidine core, triazole moiety, and linker, Pyrimidine core + triazole moiety + linker -> UM171

Scientific Research Applications

Expanding Hematopoietic Progenitors for Blood Cell Production:UM171, a pyrimido-indole derivative, is used in scientific research to expand hematopoietic progenitors (UM171) from human pluripotent stem cells (hPSCs). This expansion is crucial for enhancing hPSC technologies applied in blood transfusion, immunotherapy, and transplantation. UM171 effectively increases UM171 with a unique CD34+CD41a^{lo}CD45+ phenotype, enriching granulocytic progenitors (G-CFCs) in hematopoietic stem cell (HSC) expansion conditions. This development is vital for robust granulocyte and lymphoid cell production from hPSCs, advancing adoptive immunotherapies[].

Enhancing Natural Killer (NK) Cell Production:In lymphoid cultures, UM171 preferentially expands CD34+CD45+CD7+ lymphoid progenitors with natural killer (NK) cell Enhancing Natural Killer (NK) Cell Production  potential. This selective expansion leads to a significant increase in NK cell output, up to 10 times higher than controls. The NK cells generated possess strong cytotoxicity and enhanced immunological response capabilities, crucial for developing effective immunotherapies[].

Comparative Effectiveness with Other Molecules:While UM171 and another HSC expansion molecule SR1 both increase NK cell production from hPSCs, UM171 primarily promotes the expansion of CD34+CD45+CD7+ lymphoid progenitors. It is more potent than SR1 in expanding NK cells, achieving up to a 10-fold increase in NK cell output over 14 days. This potency is contrasted with SR1, which accelerates the differentiation of already formed NK cell progenitors[].

Mechanism:The mechanism behind UM171's action remains largely unknown. However, it is known to upregulate the expression of PROCR, involved in pathways regulating HSC retention in bone marrow. Unlike SR1, which acts through the inhibition of the aryl hydrocarbon receptor (AHR), UM171 does not affect AHR-associated pathways. In hPSC-derived HP cultures, UM171 increases the number of cycling CD34+CD45+ cells and decreases apoptosis, enhancing the viability and proliferation of these cells[].

Mechanism of Action

Interaction with PIM1 and HSC Expansion:UM171, a pyrimido-indole derivative, has been shown to have a high-affinity binding to PIM1, a protein kinase. This interaction activates PIM1, leading to elevated expression of hematopoietic stem cell (HSC) markers. The effect of UM171 on leukemia differentiation involves increased expression of HSC expansion markers and induction of cell cycle inhibition and apoptosis genes. In leukemia models, UM171 suppresses leukemia progression and inhibits leukemic cell growth. Pan-PIM kinase inhibitors can counteract UM171's effect on HSC marker expression but not its suppression of leukemic cell growth[].

EPCR/CD201/PROCR as a Marker and LSD1/KDM1 as a Target:A subset of human cord blood CD34+ cells expresses endothelial protein C receptor (EPCR/CD201/PROCR) when exposed to UM171, making it a cell culture-compatible marker of UM171-expanded human cord blood HSCs. Additionally, the lysine-specific demethylase 1 A (LSD1/KDM1) in mice results in the expansion of HSCs similar to the phenotype seen in UM171-treated mice, suggesting it as a possible target of UM171[].

Independent Pathways of UM171's Action:UM171 seems to exert its effects through two independent pathways: (i) HSC expansion markers via PIM1 activation, and (ii) growth suppression via other targets controlling tumor suppressor genes such as KLF2 and P21^{CIP1}. The combination of UM171 with PIM inhibitors offers a new strategy to limit leukemic growth[].

Induction of Cell Cycle Inhibitor P21^{CIP1} and KLF2:UM171 induces the expression of the cyclin-dependent kinase inhibitor P21^{CIP1} independently of PIM1 activation. It also induces the expression of Kruppel-like factor 2 (KLF2), a transcription factor that inhibits leukemic cell proliferation. This growth suppression by UM171 is partially mediated through the upregulation of KLF2 in leukemic cells[]​​.

These findings highlight the complex and multifaceted mechanisms by which UM171 operates, affecting both the expansion of stem cells and the suppression of leukemic progression.

Biochemical and Physiological Effects

Balancing Inflammatory and Detoxification Responses:UM171 is known to trigger a balanced pro- and anti-inflammatory/detoxification network essential for human hematopoietic stem cell (HSC) self-renewal. This network involves the activation of NFKB and protein C receptor-dependent ROS detoxification. The endothelial protein C receptor (EPCR) serves as a protective component, as its deletion makes primitive hematopoietic cells hypersensitive to pro-inflammatory signals and ROS, leading to compromised stem cell function. Inhibiting UM171's pro-inflammatory activity through treatments like dexamethasone, cAMP elevating agents, or NFkB inhibitors results in the abolition of EPCR upregulation and HSC expansion. These findings highlight UM171's role in stimulating ex vivo HSC expansion by establishing a critical balance between key pro- and anti-inflammatory mediators of self-renewal[]​​.

Expansion of Human Hematopoietic Stem Cells:UM171 is also identified as a potent agonist for the renewal of human hematopoietic stem cells. It has been shown to expand various phenotypic HSC populations ex vivo without acting as a mitogen or affecting cell division rates, indicating that UM171-treated cells retain their phenotype. The compound leads to significantly less cell differentiation and cell death compared to controls or cultures supplemented with other agents, suggesting that it acts through anti-differentiation/apoptosis mechanisms. Additionally, UM171 has been observed to enhance the numbers of multilineage colony-forming cells (CFU-GEMM) and maintains the multipotency of expanded cells. Transplantation studies in mice have shown that cells expanded with UM171 exhibit higher levels of human CD45 engraftment, indicating the compound's efficacy in expanding human progenitors and amplifying more primitive stem cell populations[].

UM171 plays a significant role in balancing inflammatory and detoxification responses critical for HSC self-renewal and is effective in expanding human hematopoietic stem cells ex vivo while maintaining their multipotency. Further research is ongoing to fully elucidate all the biochemical and physiological mechanisms of UM171.

Advantages and Limitations for Lab Experiments


Effective Expansion of Hematopoietic Stem Cells (HSCs): UM171 has been shown to efficiently promote the ex vivo expansion of HSCs. In particular, it increases the proportion of various HSC populations, including CD34+, CD34+ CD38^{-}, and CD34+CD38^{-}CD45RA^{-}CD90+ long-term HSCs (LT-HSCs). This is especially beneficial for patients with lymphoma who poorly mobilize HSCs, as UM171 treatment led to a significant fold increase in LT-HSC numbers relative to initial cells. Such efficiency is vital for autologous hematopoietic stem cell transplantation therapies[]​​.

Modulation of Gene Expression: UM171 has been observed to upregulate the expression of HSC-specific genes, as well as genes specific to mast cells and those related to non-canonical Wnt signaling pathways. Concurrently, it inhibits the expression of genes associated with erythroid, megakaryocyte differentiation, and inflammatory mediated chemokines. This selective gene modulation is crucial for maintaining the stemness and multipotency of HSCs during expansion[].


Lack of Understanding of Complete Mechanism: Despite its effectiveness, the complete mechanism of action of UM171 is not fully understood. This gap in knowledge could limit the ability to predict or control all outcomes of its use in laboratory settings and potentially in clinical applications[].

Requirement for Additional Factors: UM171 alone is not a mitogen and cannot replace the need for cytokines in the culture media for HSC expansion. Its effectiveness is dependent on the presence of additional factors like Flt3L, SCF, and TPO, which might complicate the experimental setup or the interpretation of results[].

Reversibility and Long-Term Effects: The effect of UM171 is reversible, as indicated by the rapid loss of the CD34+CD45RA- population upon its washout. While this reversibility can be advantageous for controlling the duration of its action, it also raises questions about the long-term stability and viability of the expanded HSC populations.

Specificity to Certain Cell Types: While UM171 is effective in expanding certain HSC populations, its specificity might not extend to all cell types within the hematopoietic system. This specificity could limit its utility in experiments aiming to study a broader range of hematopoietic cells or in therapeutic applications requiring a diverse range of blood cell types.

UM171 presents significant advantages in laboratory experiments for the expansion and genetic modulation of HSCs, particularly beneficial for certain patient groups. However, its limitations, including incomplete understanding of its mechanism, dependency on additional factors, reversibility, and specificity, should be considered in experimental designs and potential clinical applications.

Future Directions

UM171's potential in overcoming the disadvantages of other cord blood transplants, particularly in reducing infections, acute graft-versus-host disease, and transplant-related mortality, positions it as a valuable focus for future research. Randomized trials are needed to validate these preliminary findings and establish UM171-expanded cord blood as a mainstream option in hematopoietic stem cell transplantation. The ability of UM171 to support robust T-cell reconstitution is particularly notable, as this is crucial for protection against infections and reducing chronic graft-versus-host disease and relapse.



Source PubChem
Description Data deposited in or computed by PubChem


Source PubChem
Description Data deposited in or computed by PubChem

InChI Key

Source PubChem
Description Data deposited in or computed by PubChem

Canonical SMILES

Source PubChem
Description Data deposited in or computed by PubChem

Molecular Formula

Source PubChem
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

Record name trans-N1-[7-(2-Methyl-2H-tetrazol-5-yl)-2-(phenylmethyl)-9H-pyrimido[4,5-b]indol-4-yl]-1,4-cyclohexanediamine
Source EPA DSSTox
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
Description Data deposited in or computed by PubChem

Product Name



Record name UM-171
Source ChemIDplus
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-N1-[7-(2-Methyl-2H-tetrazol-5-yl)-2-(phenylmethyl)-9H-pyrimido[4,5-b]indol-4-yl]-1,4-cyclohexanediamine
Source EPA DSSTox
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UM-171
Source FDA Global Substance Registration System (GSRS)
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (, both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.


For This Compound
WT Mesquitta, M Wandsnider, HJ Kang, J Thomson… - Scientific Reports, 2019 -
… These studies should improve our understanding of the effect of UM171 on de novo … To determine the stage affected by UM171, we added UM171 during the first 7 or the final 7-…
Number of citations: 26
J Chagraoui, B Lehnertz, S Girard, JF Spinella… - PLoS …, 2019 -
Elucidation of the molecular cues required to balance adult stem cell self-renewal and differentiation is critical for advancing cellular therapies. Herein, we report that the hematopoietic …
Number of citations: 44
J Chagraoui, S Girard, JF Spinella, L Simon, E Bonneil… - Cell Stem Cell, 2021 -
… mimics the activity of UM171. The mechanism underlying the UM171-mediated loss of CoREST function remains undetermined. We now report that UM171 potentiates the activity of a …
Number of citations: 46
A Hu, J Gao, KM Varier, B Gajendran, F Jiang… - Cell Death …, 2022 -
… of erythroleukemia that UM171 strongly suppresses leukemia progression. UM171 inhibits cell cycle progression and apoptosis of leukemic cells in culture. The effect of UM171 on …
Number of citations: 9
M Ngom, S Imren, T Maetzig, JE Adair… - … Therapy-Methods & …, 2018 -
… UM171 on these endpoints in both in vitro and in vivo systems. Using a 22-hr transduction protocol, we found that UM171 … The ability of UM171 to enhance gene transfer to primitive cord …
Number of citations: 31
I Fares, J Chagraoui, Y Gareau, S Gingras, R Rjean… - Blood, 2013 - Elsevier
… the impact of UM171 on more primitive … UM171) in NSG mice and verified the human hematopoietic reconstitution in their bone marrow 20 weeks later. Mice transplanted with UM171 …
Number of citations: 4
I Fares, J Chagraoui, B Lehnertz… - Blood, The Journal …, 2017 -
… self-renewal agonist UM171. In this article, we show that EPCR-positive UM171-treated cells, … in culture, irrespective of UM171 treatment. Although engineered overexpression of EPCR …
Number of citations: 174
M Dumont-Lagacé, A Feghaly, MC Meunier… - … and Cellular Therapy, 2022 - Elsevier
… of smaller CB units, UM171-expanded CB … UM171 raises this proportion to 53.8% and 20.2%, respectively, making CB banks potentially more cost effective. In conclusion, UM171 …
Number of citations: 8
S Cohen, J Roy, S Lachance, JS Delisle… - The Lancet …, 2020 -
… UM171, a haematopoietic stem cell self-renewal agonist, has been shown to expand cord … We aimed to investigate the safety and feasibility of single UM171-expanded cord blood …
Number of citations: 159
X Li, C Xia, T Wang, L Liu, Q Zhao, D Yang, F Hu… - Stem Cell Research, 2017 - Elsevier
… To investigate whether UM171 has a potential effect on hematopoietic differentiation from … of UM171 on hematopoietic commitment using hESC line H1. We initially added UM171 from …
Number of citations: 27

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.